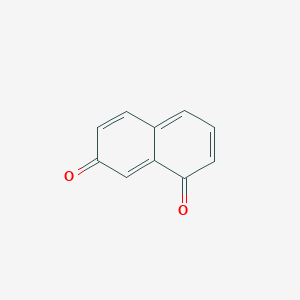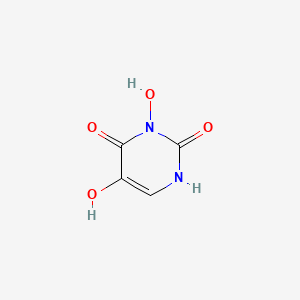
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- is a heterocyclic compound with significant interest in various scientific fields. This compound is part of the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-diaminopyrimidine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the pteridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted pteridines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a cofactor in various biological processes.
Medicine: It has potential therapeutic applications, including as an antioxidant and in the treatment of certain metabolic disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, contributing to its antioxidant properties. The exact molecular targets and pathways can vary, but they often involve key enzymes in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Tetrahydrobiopterin: Another pteridine derivative involved in neurotransmitter synthesis.
Uniqueness: 2,4(1H,3H)-Pteridinedione, 3,5-dihydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
37440-32-7 |
|---|---|
Molekularformel |
C4H4N2O4 |
Molekulargewicht |
144.09 g/mol |
IUPAC-Name |
3,5-dihydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O4/c7-2-1-5-4(9)6(10)3(2)8/h1,7,10H,(H,5,9) |
InChI-Schlüssel |
YNDWAMKWFMRRCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N(C(=O)N1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


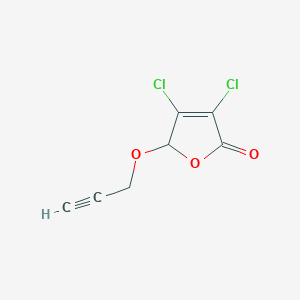
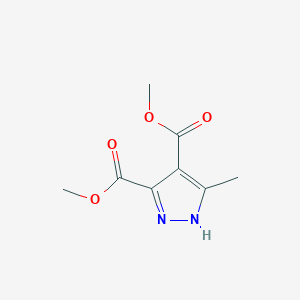
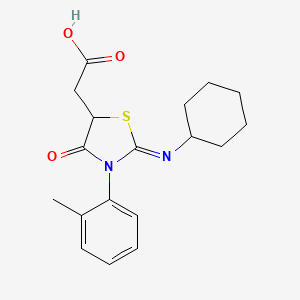
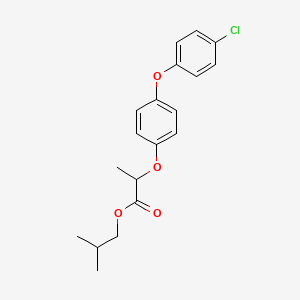
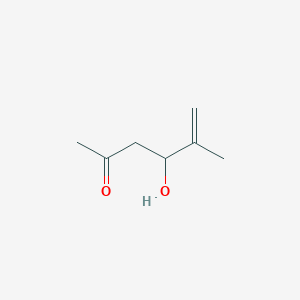
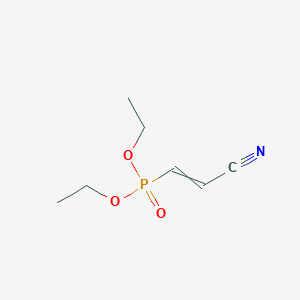
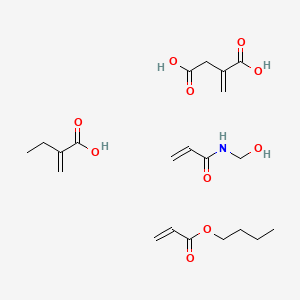
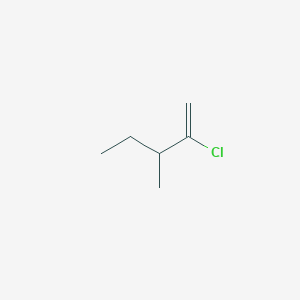
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
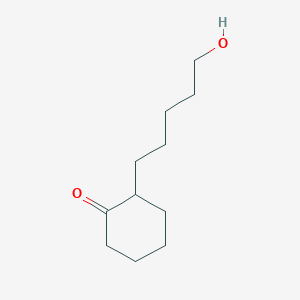

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
